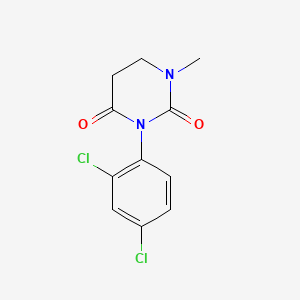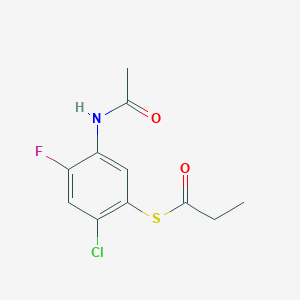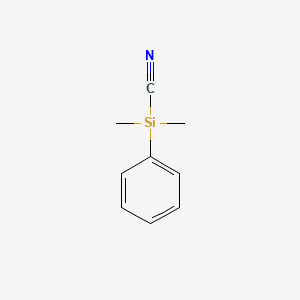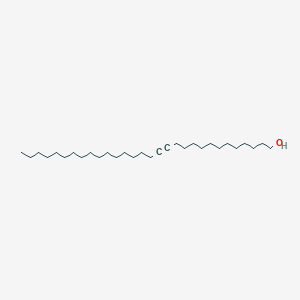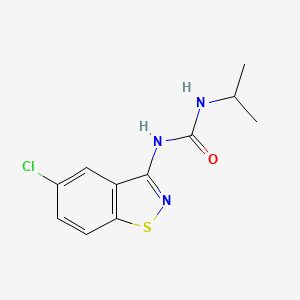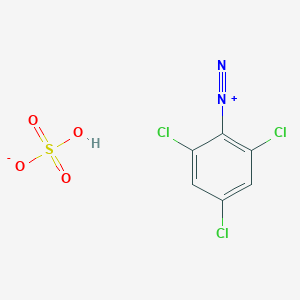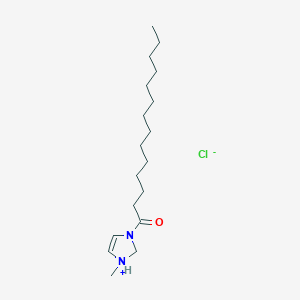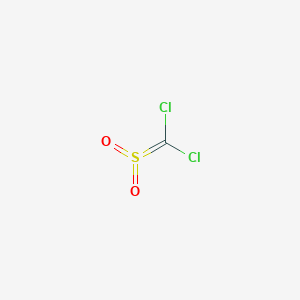
Dichloro(dioxo-lambda~6~-sulfanylidene)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(dioxo-lambda~6~-sulfanylidene)methane is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms, two oxygen atoms, and a sulfur atom bonded to a central carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(dioxo-lambda~6~-sulfanylidene)methane typically involves the chlorination of sulfur-containing organic compounds under controlled conditions. One common method includes the reaction of sulfur dichloride with carbonyl compounds in the presence of a catalyst. The reaction is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(dioxo-lambda~6~-sulfanylidene)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Dichloro(dioxo-lambda~6~-sulfanylidene)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which dichloro(dioxo-lambda~6~-sulfanylidene)methane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Pathways involved in its action include oxidative stress and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethane: A simpler compound with two chlorine atoms bonded to a central carbon atom.
Sulfur dichloride: Contains sulfur and chlorine but lacks the additional oxygen atoms present in dichloro(dioxo-lambda~6~-sulfanylidene)methane.
Uniqueness
This compound is unique due to its combination of chlorine, sulfur, and oxygen atoms, which confer distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
110852-75-0 |
|---|---|
Formule moléculaire |
CCl2O2S |
Poids moléculaire |
146.98 g/mol |
Nom IUPAC |
dichloro(sulfonyl)methane |
InChI |
InChI=1S/CCl2O2S/c2-1(3)6(4)5 |
Clé InChI |
OQKMOMHGWNDGGD-UHFFFAOYSA-N |
SMILES canonique |
C(=S(=O)=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
